molecular formula C17H19N3O2 B2601465 (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide CAS No. 1448140-41-7

(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide

Cat. No.: B2601465
CAS No.: 1448140-41-7
M. Wt: 297.358
InChI Key: NPAIQYCSSRIMHI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide is a synthetic small molecule featuring a pyrazole core—a privileged scaffold in medicinal chemistry known for its diverse bioactivities and presence in numerous pharmacologically active compounds . This molecule is structurally characterized by a prop-2-enamide linker connecting a phenyl ring to a pyrazole system that is substituted at the N-1 position with an oxan-4-yl (tetrahydropyran) group. The tetrahydropyran moiety is a common feature in drug discovery due to its potential to influence a compound's pharmacokinetic profile, including solubility and metabolic stability. The central pyrazole heterocycle is a well-established structural component in molecules developed for neuroscience research, particularly as modulators of neuronal receptors . For instance, pyrazole-containing compounds have been extensively investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a G protein-coupled receptor (GPCR) that is a promising target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease . While the specific mechanism of action for this compound requires experimental confirmation, its molecular structure suggests potential for interaction with key signaling proteins. The compound is supplied for research purposes only and is intended for in vitro studies. It is strictly not for diagnostic or therapeutic use in humans. Researchers are advised to conduct their own thorough characterization and biological profiling to confirm its suitability and activity in their specific experimental systems.

Properties

IUPAC Name

(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-7,12-13,16H,8-11H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAIQYCSSRIMHI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyoxane, 4-bromo-1H-pyrazole, and cinnamoyl chloride.

    Step 1 Formation of Oxane-Pyrazole Intermediate: The first step involves the nucleophilic substitution reaction between 4-hydroxyoxane and 4-bromo-1H-pyrazole in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF). This forms the oxane-pyrazole intermediate.

    Step 2 Coupling with Cinnamoyl Chloride: The intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine (Et₃N) to form the final product, (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide. The reaction is typically carried out under reflux conditions in an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the double bond of the phenylprop-2-enamide group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles like bromine (Br₂) can substitute hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: NaBH₄ in methanol or ethanol under mild conditions.

    Substitution: Br₂ in chloroform or carbon tetrachloride (CCl₄) under reflux.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of saturated amides or alcohols.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential activity as an anticonvulsant agent. Similar compounds within the cinnamamide class have demonstrated efficacy in treating epilepsy and seizures. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, was tested in various animal models of epilepsy, showing significant anticonvulsant activity across different tests, including maximal electroshock and 6-Hz psychomotor seizure models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide. Research indicates that modifications to the phenyl ring and olefin linker can significantly influence anticonvulsant activity. The N-substituted cinnamamide derivatives have been highlighted for their promising anticonvulsant properties, suggesting that similar modifications could enhance the efficacy of this compound .

Anticancer Potential

Preliminary studies suggest that compounds with pyrazole moieties exhibit anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The unique structure of this compound could provide a scaffold for developing novel anticancer agents through further chemical modifications and biological testing.

Kinase Inhibition

The compound may also show potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their dysregulation is often associated with cancer and other diseases. The structural features of this compound align with known kinase inhibitors, suggesting it could be screened for activity against specific kinases such as JAK2 or IGF1R .

Case Study 1: Anticonvulsant Activity

A study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in animal models. The compound KM-568 exhibited efficacy with an ED50 indicating promising potential for further development as an epilepsy treatment .

Case Study 2: Anticancer Activity

Research into pyrazole derivatives has shown that they can inhibit cancer cell growth effectively. For example, specific pyrazole compounds have been documented to induce apoptosis in cancer cells, suggesting that this compound could similarly contribute to anticancer strategies.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AnticonvulsantSignificant activity in animal models; ED50 values indicating efficacy
Structure ActivityModifications to phenyl ring enhance activity; N-substituted derivatives show promise
Anticancer PotentialPyrazole derivatives linked to cancer cell inhibition; potential for novel agents
Kinase InhibitionPotential activity against kinases like JAK2; structural alignment with known inhibitors

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antimicrobial Activity

Cinnamanilides and pyrazole derivatives are widely studied for antimicrobial properties. The target compound’s activity can be contextualized using data from analogues:

Compound Name Substituents Activity (MIC, µg/mL) Key Findings Reference
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) 3-F, 4-CF₃ on anilide ring S. aureus: 2–4 (comparable to ampicillin) Bactericidal activity; meta/para substitutions enhance antimicrobial effects .
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (11) 4-Br, 3-Cl on anilide ring Cytotoxic (THP1-Blue™ NF-κB cells) High cytotoxicity limits therapeutic potential .
1,3,4-Thiadiazole derivatives (13a–13d, 17a–17h) Thiadiazole core B. mycoides: 8–16; E. coli: >64 Gram-positive selectivity; compound 14 outperformed positive controls .
Target compound 1-(oxan-4-yl)pyrazole Not reported Predicted to exhibit moderate activity due to oxane’s hydrophilicity; structural dissimilarity to highly active halogenated analogues may reduce potency.
  • Key Insight : Meta/para halogenation (e.g., CF₃, Cl) on the anilide ring correlates with strong antimicrobial activity, while bulky substituents like oxane may reduce membrane penetration .

Anti-Inflammatory and Cytotoxic Effects

Anti-inflammatory activity in cinnamanilides is influenced by substitution patterns:

Compound Name Substituents Anti-Inflammatory Activity Cytotoxicity Reference
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20) 2,6-Br, 3-Cl, 4-F Attenuated NF-κB activation (IC₅₀: 5 µM) Low cytotoxicity
Target compound 1-(oxan-4-yl)pyrazole Not reported Predicted low cytotoxicity (no halogen substituents) N/A
  • Key Insight : Ortho-substituted halogens favor anti-inflammatory effects, while the target compound’s oxane group lacks electronegative substituents, likely reducing such activity .

Physicochemical and ADMET Properties

Lipophilicity and solubility are critical for drug-likeness:

Compound Name logD₇.₄ (Experimental) logP (Predicted) Solubility (µM) Reference
Cinnamanilides 1–20 2.8–4.1 3.5–4.5 10–50 (PBS)
Target compound ~2.5 (estimated) ~3.0 >100 (predicted) N/A

Structural Similarity Analysis

Principal component analysis (PCA) of cinnamanilides reveals:

  • Nitro- and trihalogen-substituted isomers (e.g., compounds 17 and 18) occupy distinct regions in chemical space due to electronic effects .
  • The target compound’s oxane-pyrazole group places it outside clusters dominated by halogenated analogues, suggesting unique pharmacokinetic behavior.

Biological Activity

(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide, a compound with potential therapeutic applications, has garnered interest in recent years due to its unique structural properties and biological activities. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12_{12}H16_{16}N2_2O. It features an oxan ring, a pyrazole moiety, and a phenylpropene structure which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of anticonvulsant effects. The following sections detail specific findings related to its activity.

Anticonvulsant Activity

A notable study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in several animal models. For instance, compound KM-568, a structural analogue, showed efficacy in the Frings audiogenic seizure-susceptible mouse model with an effective dose (ED50) of 13.21 mg/kg when administered intraperitoneally (i.p.) .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedED50 (mg/kg)Administration Route
KM-568Frings Mouse Model13.21i.p.
KM-568Maximal Electroshock Test44.46i.p.
KM-5686-Hz Psychomotor Seizure Model71.55i.p.

These findings suggest that similar compounds may possess comparable anticonvulsant properties, warranting further investigation into their mechanisms of action.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific neurotransmitter systems involved in seizure activity.

Safety and Toxicity Profile

Preliminary studies on related compounds have indicated a favorable safety profile. For example, KM-568 was evaluated for cytotoxicity in HepG2 and H9c2 cell lines, showing no significant toxicity at concentrations up to 100 µM . Furthermore, mutagenicity assays revealed that KM-568 did not exhibit mutagenic properties, suggesting a potentially safe therapeutic window.

Table 2: Safety Profile of KM-568

Assay TypeResult
Cytotoxicity (HepG2)No significant toxicity up to 100 µM
MutagenicityNon-mutagenic

Case Studies

Several case studies have been conducted on related compounds that emphasize their therapeutic potential:

  • Cinnamamide Derivatives : A series of cinnamamide derivatives were evaluated for their anticonvulsant activity across multiple seizure models. The results indicated that modifications in the phenyl ring and olefin linker length significantly influenced efficacy .
  • Pyrazole-Based Compounds : Research into pyrazole derivatives has highlighted their ability to modulate neurotransmitter systems and their potential as neuroprotective agents .

Q & A

Q. What are the established synthetic routes for (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide, and what reaction conditions optimize yield?

Answer: The synthesis involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole intermediate (1-(oxan-4-yl)-1H-pyrazol-4-amine) via condensation of hydrazine derivatives with carbonyl-containing precursors.
  • Step 2 : Synthesis of the (2E)-3-phenylprop-2-enoyl chloride via stereoselective Claisen-Schmidt condensation of benzaldehyde and acetyl chloride, followed by chlorination.
  • Step 3 : Coupling of the intermediates under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF at 0–25°C .
    Optimization : Yield improvement (>80%) is achieved by controlling stoichiometry, using inert atmospheres (N₂/Ar), and purifying intermediates via column chromatography.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., E-configuration of the enamide double bond at δ 6.8–7.2 ppm) and oxan-4-yl ring conformation .
  • X-ray diffraction (XRD) : SHELXL refinement (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks. For example, torsion angles confirm the (2E) configuration .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.15) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition profiling, IC₅₀ determination) with recombinant enzymes like MET kinase, given structural similarity to pyrazole-based inhibitors (e.g., Merestinib) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated analogs.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or A549) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental conformational analyses?

Answer: Discrepancies often arise from solvent effects or force field inaccuracies in simulations. Strategies include:

  • High-resolution XRD : Refine structures using SHELXL’s TWIN/BASF commands to model twinning or disorder .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding patterns.
  • DFT optimization : Compare experimental torsion angles (e.g., C7–N1–C8–C9) with gas-phase DFT calculations to identify solvent-induced distortions .

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:

  • Substituent variation : Modify the oxan-4-yl group (e.g., replace with piperidin-4-yl or tetrahydropyran-3-yl) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute the phenyl group in the enamide with heteroaromatics (e.g., pyridyl) to enhance solubility or affinity .
  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes against targets like MET kinase (PDB: 3LQ8) .

Q. How to address contradictions in biological activity data across similar compounds?

Answer: Example contradiction: A compound shows high in vitro potency but poor in vivo efficacy.

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.
  • Proteomics : SILAC-based quantification can identify unintended pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.